6-Cyclobutylmethoxy-indan-1-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of indanones, such as 6-Cyclobutylmethoxy-indan-1-one, involves various methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis

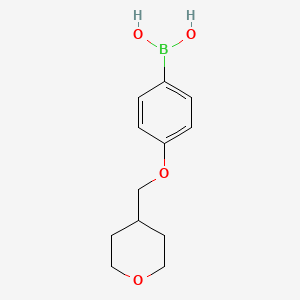

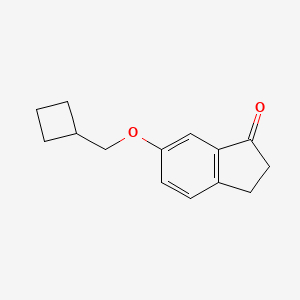

The molecular structure of 6-Cyclobutylmethoxy-indan-1-one consists of 14 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

Indanones undergo various chemical reactions. For instance, the Nazarov reaction of chalcone 128, in the presence of trifluoroacetic acid, gave 6-methoxy-3-phenyl-1-indanone 129 in 88% yield followed by the reaction with bromine in diethyl ether to give 2-bromo-6-methoxy-3-phenyl-1-indanone .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

6-Cyclobutylmethoxy-indan-1-one: may serve as a precursor or intermediate in the synthesis of various pharmaceutical drugs. Its structural similarity to indanone compounds, which are known to exhibit biological activity against diseases like cancer and Alzheimer’s, suggests potential utility in drug development .

Green Chemistry

The compound’s synthesis could be optimized using green chemistry principles, such as non-conventional methodologies including microwaves, high-intensity ultrasound, and Q-tube™ reactors. This approach not only improves the efficiency of the synthesis but also reduces environmental impact .

Enantioselective Synthesis

In the field of stereochemistry, 6-Cyclobutylmethoxy-indan-1-one could be used in enantioselective synthesis processes to produce chiral compounds with high enantiomeric excess. This is crucial for creating substances with specific optical activities, which is important in the pharmaceutical industry .

Biotransformation Studies

The compound could be a subject of biotransformation studies, where plant or microbial systems are used to convert it into other valuable chemicals. Such studies can lead to the discovery of new pathways for chemical synthesis and help understand the metabolism of related compounds .

Ligand for Polymerization Catalysts

Indanone derivatives have been used as ligands in olefinic polymerization catalysts6-Cyclobutylmethoxy-indan-1-one could potentially be modified to serve in this capacity, aiding in the creation of new polymeric materials .

Liquid Crystal Research

Due to the structural properties of indanone derivatives, there is potential for 6-Cyclobutylmethoxy-indan-1-one to be used in the research and development of discotic liquid crystals. These materials have applications in electronic displays and other optoelectronic devices .

Direcciones Futuras

Propiedades

IUPAC Name |

6-(cyclobutylmethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-14-7-5-11-4-6-12(8-13(11)14)16-9-10-2-1-3-10/h4,6,8,10H,1-3,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOIYWLQJBTKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC3=C(CCC3=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclobutylmethoxy-indan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

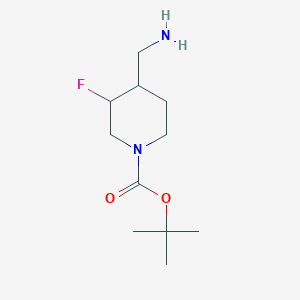

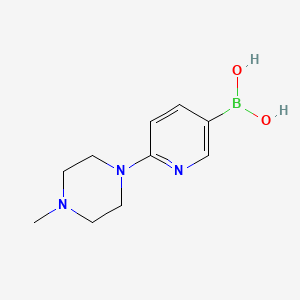

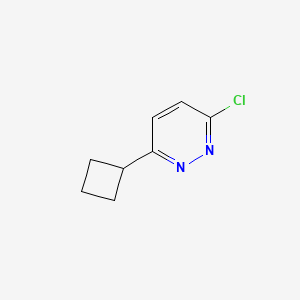

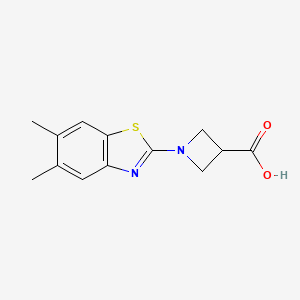

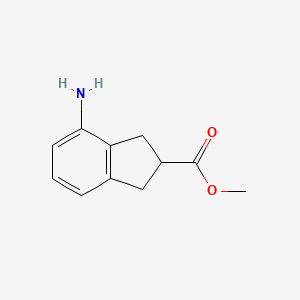

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)

![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)

![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)

![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)